(E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene
Overview
Description
(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and diazene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene typically involves the condensation of 3-methylphenylhydrazine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with a diazonium salt to yield the final product. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azo compounds.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diazene groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene serves as a precursor for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block in synthetic chemistry.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the materials science field, (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene can be used in the synthesis of dyes and pigments. Its stability and color properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings allow for π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{2-(4-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene
- (E)-1-{2-(2-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene
- (E)-1-{2-(3-Chlorophenyl)hydrazinylidenemethyl}-2-phenyldiazene
Uniqueness
(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions. This structural variation can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUIVPRHHQNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722547 | |
Record name | (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71274-65-2 | |
Record name | (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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